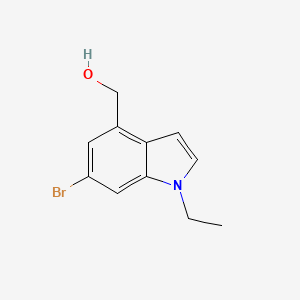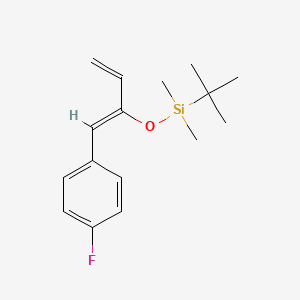
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is an organic compound that features a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked through an oxygen atom to a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane typically involves the reaction of a fluorophenyl-substituted butadiene with tert-butyl(dimethyl)silyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, including advanced materials and coatings. Its unique properties make it a candidate for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane involves its interaction with various molecular targets depending on the specific reaction or application. In oxidation reactions, the compound’s silicon-oxygen bond plays a crucial role, while in substitution reactions, the fluorophenyl group is the primary site of reactivity.
Comparison with Similar Compounds
Similar Compounds
- Triethyl({[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy})silane
- 1-((E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl)adamantane
- 3-[(3E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl]-4,6-dimethyl-1,2,5,6-tetrahydropyridin-2-one
Uniqueness
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is unique due to its combination of a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked to a dimethylsilane group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds.
Properties
Molecular Formula |
C16H23FOSi |
|---|---|
Molecular Weight |
278.44 g/mol |
IUPAC Name |
tert-butyl-[(1Z)-1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H23FOSi/c1-7-15(18-19(5,6)16(2,3)4)12-13-8-10-14(17)11-9-13/h7-12H,1H2,2-6H3/b15-12- |
InChI Key |
LSTSCCXXVFDPGH-QINSGFPZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O/C(=C\C1=CC=C(C=C1)F)/C=C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=CC1=CC=C(C=C1)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


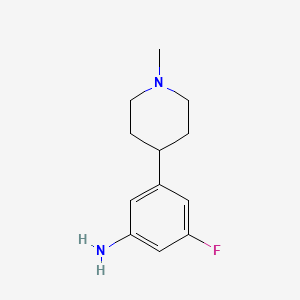
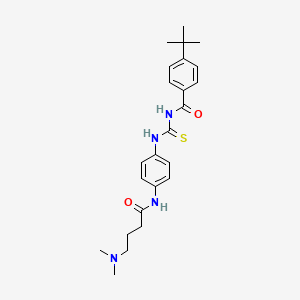
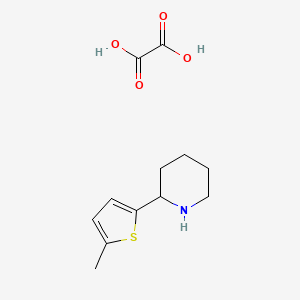
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
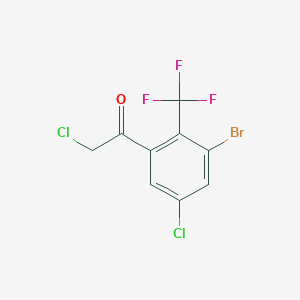
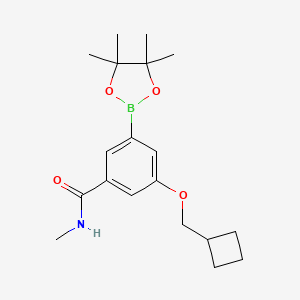
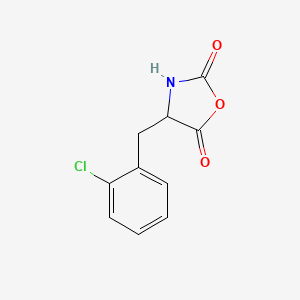

![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
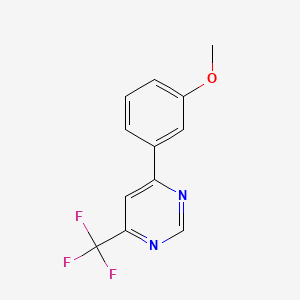
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)
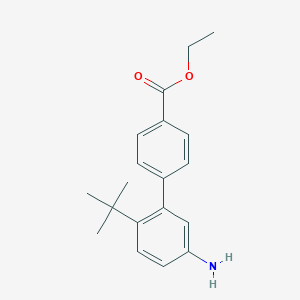
![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
